molecular formula C26H17B B1291625 9-(2-Biphenylyl)-10-bromoanthracene CAS No. 400607-16-1

9-(2-Biphenylyl)-10-bromoanthracene

Cat. No. B1291625
M. Wt: 409.3 g/mol
InChI Key: NANUBXRTTQXXDS-UHFFFAOYSA-N
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Description

9-(2-Biphenylyl)-10-bromoanthracene is a compound that is structurally related to anthracene derivatives, which are known for their interesting photophysical properties and potential applications in materials science. While the provided papers do not directly discuss 9-(2-Biphenylyl)-10-bromoanthracene, they do provide insights into the properties and behaviors of similar anthracene derivatives, which can be used to infer certain aspects of the target compound.

Synthesis Analysis

The synthesis of anthracene derivatives often involves bromoanthracene as a starting material, as seen in the preparation of 9-(guanidinomethyl)anthracene derivatives and diisopropylphosphanyl-substituted anthracenes . These methods typically involve functionalization at the 9 and 10 positions of anthracene, which is relevant to the synthesis of 9-(2-Biphenylyl)-10-bromoanthracene. The synthesis of 9,10-disubstituted-2,3,6,7-tetraphenylanthracenes also demonstrates the versatility of anthracene chemistry and the ability to tune the photophysical properties through substitution .

Molecular Structure Analysis

The molecular structure of anthracene derivatives can vary significantly, with some exhibiting non-planar conformations, such as 9,10-dimethyl-1,2-benzanthracene , and others adopting a butterfly conformation, as seen in 9,10-dihydro-9,10-distannaanthracenes and Thiele's hydrocarbon derivative . These structural variations can influence the electronic properties and reactivity of the compounds.

Chemical Reactions Analysis

Anthracene derivatives can participate in a variety of chemical reactions. For instance, the 9,10-dehydroanthracene biradical is involved in hydrogen abstraction reactions, which are significantly slower than those of phenyl or 9-anthryl radicals . Additionally, the reactivity of anthracene derivatives can be manipulated through functionalization, as demonstrated by the synthesis of functionalized 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene derivatives are closely related to their molecular structure. For example, the photophysical properties of 9,10-disubstituted-2,3,6,7-tetraphenylanthracenes are significantly altered by the functionalities at the 9,10-positions, affecting emission wavelengths and quantum yields . The crystal structure determinations of diisopropylphosphanyl-substituted anthracenes reveal solid-state conformers and provide insights into the rotational barriers and dynamic processes of these molecules .

Scientific Research Applications

Fluorescent Monomers for MIPs

9-(2-Biphenylyl)-10-bromoanthracene and its derivatives have been explored as fluorescent monomers. A study by Zhang, Verboom, and Reinhoudt (2001) on 9-(Guanidinomethyl)anthracene derivatives, which are structurally related, demonstrated their use in creating polymers with significant yields, highlighting their potential in molecular imprinting applications (Zhang, Verboom, & Reinhoudt, 2001).

Organic Light-Emitting Diodes (OLEDs)

9-(2-Biphenylyl)-10-bromoanthracene derivatives are promising materials for OLEDs. A study by Sarsah et al. (2013) found that electroluminescent 9,10-diaryl anthracenes, which include 9-aryl-10-bromoanthracene derivatives, are useful due to their high thermal stability and wide band gap, making them particularly suitable for blue OLEDs (Sarsah et al., 2013).

Radical Reaction Studies

The compound's reactions with cupric halides have been studied, with Mosnaim and Nonhebel (1969) noting that reactions with cupric chloride and bromide result in 9-bromo-10-chloroanthracene. This study helps in understanding the radical mechanisms in organic chemistry (Mosnaim & Nonhebel, 1969).

Microwave-Assisted Synthesis

The compound is also relevant in microwave-assisted synthesis. Sultan et al. (2020) synthesized substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder reaction under microwave conditions, indicating the versatility and efficiency of 9-(2-Biphenylyl)-10-bromoanthracene in synthetic chemistry (Sultan et al., 2020).

Safety And Hazards

This would involve identifying any risks associated with handling the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential applications for the compound and areas for future research.


I hope this general outline is helpful. If you have any specific questions about these topics, feel free to ask!


properties

IUPAC Name

9-bromo-10-(2-phenylphenyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17Br/c27-26-23-16-8-6-14-21(23)25(22-15-7-9-17-24(22)26)20-13-5-4-12-19(20)18-10-2-1-3-11-18/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANUBXRTTQXXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-Biphenylyl)-10-bromoanthracene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JH Hong, S Im, YJ Seo, NY Kim, CH Ryu… - Journal of Materials …, 2021 - pubs.rsc.org
Four anthracene-based compounds bearing phenyl (AC) or biphenyl (oAC, mAC, and pAC) substituents at C10 and a closo-o-carboranyl unit at C9 were prepared and fully …
Number of citations: 8 pubs.rsc.org
T Noda, H Sasabe, T Owada, R Sugiyama… - …, 2022 - Wiley Online Library
Anthracene derivatives are one of the most promising blue emitters employed in organic light‐emitting devices (OLEDs) because of their electrochemical and thermal stabilities. …

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